molecular formula C10H12ClN3 B1522654 1-Benzyl-1H-pyrazol-4-amine hydrochloride CAS No. 1264097-17-7

1-Benzyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1522654
CAS No.: 1264097-17-7
M. Wt: 209.67 g/mol
InChI Key: OVTDGUKFHSTJRM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-Benzyl-1H-pyrazol-4-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as this compound, reflecting its structural composition of a pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with an amino group, combined with hydrochloric acid to form the hydrochloride salt. This nomenclature system provides unambiguous identification of the molecular structure and stereochemical configuration.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the empirical formula C₁₀H₁₂ClN₃, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms within the molecular structure. This formula corresponds to a molecular weight of 209.68 daltons, which represents a significant increase from the free base form due to the incorporation of the hydrochloric acid component.

The molecular weight determination provides critical information for analytical quantification and pharmaceutical formulation considerations. The precise molecular mass calculation reveals that the hydrochloride salt exhibits enhanced molecular stability through ionic interactions between the protonated amino group and the chloride anion. Comparative analysis with the free base form, which possesses the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 daltons, demonstrates the quantitative contribution of the hydrochloric acid component to the overall molecular composition.

Parameter Value Reference
Molecular Formula C₁₀H₁₂ClN₃
Molecular Weight 209.68 g/mol
Free Base Formula C₁₀H₁₁N₃
Free Base Weight 173.21 g/mol
Mass Difference 36.47 g/mol Calculated

The topological polar surface area calculation yields a value of 43.84 square angstroms, indicating moderate polarity characteristics that influence solubility and membrane permeability properties. The compound exhibits a logarithmic partition coefficient value of 1.9354, suggesting favorable lipophilicity for biological applications. These physicochemical parameters provide essential data for understanding the molecular behavior in various chemical and biological environments.

Crystallographic Characterization

The crystallographic properties of this compound contribute significantly to understanding the solid-state behavior and intermolecular interactions within the crystal lattice structure. Related pyrazole compounds in the chemical literature demonstrate interesting crystallographic phenomena, including the formation of non-centrosymmetric space groups and specific hydrogen bonding patterns that influence crystal packing arrangements.

Studies of structurally similar 4-benzyl-1H-pyrazole derivatives reveal that these compounds can adopt various crystallographic space groups depending on substituent patterns and hydrogen bonding capabilities. The parent 4-benzyl-1H-pyrazole compound crystallizes in the non-centrosymmetric space group P2₁, exhibiting alternating bilayer arrangements of pyrazole and phenyl aromatic moieties. Within these crystal structures, the pyrazole rings form parallel chains through nitrogen-hydrogen to nitrogen hydrogen bonding interactions, creating distinctive columnar arrangements in two orthogonal directions.

The incorporation of amino functionality at the 4-position, as present in the compound under investigation, introduces additional hydrogen bonding capabilities that significantly influence crystal packing arrangements. Comparative analysis with 3,5-diamino-4-benzyl-1H-pyrazole demonstrates that amino substituents can alter space group symmetry, with compounds containing amino groups frequently adopting centrosymmetric space groups rather than the non-centrosymmetric arrangements observed in unsubstituted derivatives.

The hydrochloride salt formation introduces ionic interactions between the protonated amino group and chloride anions, which substantially modify the crystallographic packing compared to the neutral free base form. These ionic interactions typically result in enhanced crystal stability and modified solubility characteristics. The physical appearance of the hydrochloride salt is described as white to pale-red or yellow powder or crystals, indicating the formation of well-defined crystalline structures.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, offering detailed information about hydrogen and carbon environments within the molecular framework.

The proton nuclear magnetic resonance spectrum of the compound exhibits characteristic signals corresponding to the various hydrogen environments present in the molecule. The benzyl methylene protons typically appear as a singlet in the chemical shift range of 5.2-5.4 parts per million, reflecting their position adjacent to both the aromatic phenyl ring and the nitrogen atom of the pyrazole ring. The aromatic protons of the benzyl phenyl group generate complex multiplet patterns in the 7.0-7.5 parts per million region, consistent with monosubstituted benzene derivatives.

The pyrazole ring protons provide distinctive signals that confirm the heterocyclic structure. The hydrogen atom at position 3 of the pyrazole ring appears as a characteristic singlet, while the hydrogen at position 5 exhibits similar spectroscopic behavior. The amino group protons may appear as broad signals due to exchange phenomena, particularly in the hydrochloride salt form where protonation occurs.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for the free base form appears at mass-to-charge ratio 173, corresponding to the neutral molecule. The hydrochloride salt exhibits characteristic fragmentation patterns involving loss of the hydrochloric acid component and subsequent fragmentation of the organic molecule.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions. The amino group stretching frequencies appear in the 3200-3500 wavenumber region, while the aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers. The pyrazole ring exhibits specific vibrational modes that distinguish it from other heterocyclic systems.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance Benzyl CH₂ protons 5.2-5.4 ppm
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-7.5 ppm
Mass Spectrometry Molecular ion (free base) m/z 173
Infrared Spectroscopy Amino group stretching 3200-3500 cm⁻¹
Infrared Spectroscopy Aromatic C-H stretching 3000-3100 cm⁻¹

The simplified molecular-input line-entry system representation for the compound is recorded as NC1=CN(CC2=CC=CC=C2)N=C1.[H]Cl, providing a standardized linear notation for computational applications and database searches. This representation clearly indicates the connectivity pattern and the presence of the hydrochloric acid component in the salt form.

Properties

IUPAC Name

1-benzylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9;/h1-6,8H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTDGUKFHSTJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264097-17-7
Record name 1-Benzyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Preparation Methods

Catalytic Hydrogenation of 1-Benzyl-4-nitro-pyrazole

The most documented and efficient route to 1-Benzyl-1H-pyrazol-4-amine (the free base, which is then converted to the hydrochloride salt) involves the catalytic hydrogenation of 1-benzyl-4-nitro-pyrazole. The process is outlined below:

Stepwise Procedure

Representative Reaction:

  • Dissolve 1.50 g (7.38 mmol) of 1-benzyl-4-nitro-pyrazole in 10 mL methanol.
  • Add 0.500 g (10% by weight) of 10% Pd/C under nitrogen.
  • Purge the suspension with hydrogen several times.
  • Stir under a hydrogen balloon at 15°C for 16 hours.
  • Purge with nitrogen and filter to remove the catalyst.
  • Concentrate the filtrate under vacuum to yield 1-benzyl-1H-pyrazol-4-amine as a pink solid (1.10 g, 6.35 mmol, 86% yield).
Conversion to Hydrochloride Salt

To obtain the hydrochloride salt, the free amine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrochloric acid (typically as a solution in ether or ethanol) is added until precipitation occurs. The resulting solid is filtered and dried to yield 1-Benzyl-1H-pyrazol-4-amine hydrochloride.

Reaction Data Table

Step Reactants/Conditions Product Yield (%) Notes
Catalytic Hydrogenation 1-benzyl-4-nitro-pyrazole, 10% Pd/C, H₂, MeOH, 15°C, 16 h 1-Benzyl-1H-pyrazol-4-amine 86 Pink solid; LCMS m/z: 174.1
Salt Formation 1-Benzyl-1H-pyrazol-4-amine, HCl (EtOH or ether) This compound N/A White solid
N-Alkylation (for analogs) Pyrazol-4-amine, benzyl chloride, base, reflux 1-Benzyl-1H-pyrazol-4-amine Variable Used for substituted analogs

Research Findings and Notes

  • The catalytic hydrogenation method is highly efficient, providing high yields and minimal byproducts.
  • The purity of the amine is critical before salt formation; residual catalyst or solvents may affect crystallization.
  • The hydrochloride salt is favored for its improved water solubility and ease of handling.
  • While direct N-alkylation is common for substituted pyrazoles, it is less frequently reported for the parent compound, likely due to regioselectivity and over-alkylation risks.

Summary Table: Key Properties

Property Value
Molecular Formula (HCl salt) C10H12ClN3
Molecular Weight (HCl salt) 209.67 g/mol
Physical State Solid (hydrochloride salt)
Solubility Soluble in water, ethanol
Typical Yield (amine formation) 86%

Chemical Reactions Analysis

1-Benzyl-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation reaction typically results in the formation of benzyl pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced pyrazole derivatives.

Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups. Common reagents used in substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products Formed: The major products formed from these reactions include various benzyl pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole derivatives.

Scientific Research Applications

1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a complex organic compound with a benzyl group attached to a tetrazole ring, further linked to a pyrazole ring. It has a molecular formula of C12H14N6·HCl and a molecular weight of approximately 286.74 g/mol. This compound's structure includes functional groups that contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis
The synthesis of 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride typically involves several steps. These reactions are significant for synthesizing derivatives or analogs that may exhibit enhanced biological activities.

Potential applications
1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride has potential applications in various fields:

  • Medicinal Chemistry The presence of pyrazole and tetrazole moieties often leads to various biological activities. The specific biological activities of 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride are under investigation, but its structural characteristics suggest potential pharmacological applications.
  • Interaction Studies Interaction studies focus on how 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride interacts with biological targets. These studies may include binding assays, enzyme inhibition assays, and cell-based assays. Such studies are crucial for elucidating the therapeutic potential and safety profile of the compound.
  • Pharmaceutical Intermediate 1-benzyl-3,5-dimethyl-pyrazol-4-amine is used as a pharmaceutical intermediate for its antimicrobial properties .

Structural Similarity
Several compounds share structural similarities with 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride:

Compound NameStructureUnique Features
1-(Phenyl)-1H-pyrazol-4-aminesContains phenyl instead of benzylExhibits different biological properties
1-(Methyl)-pyrazole derivativesMethyl group replaces benzylPotentially different reactivity patterns
5-TetrazolylpyrazolesVariations in substitution on pyrazoleMay show enhanced antimicrobial activity

These compounds highlight the uniqueness of 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amines due to its specific functional groups and potential biological activities.

Pyrazole Biomolecules as Cancer Therapeutics
Pyrazole biomolecules have been found to have anticancer properties .

Mechanism of Action

The mechanism by which 1-Benzyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-Benzyl-1H-pyrazol-4-amine Hydrochloride

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Purity (%) Key Differences vs. Target Compound
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine HCl 1197239-02-3 4-Cl on benzyl 244.11 95 Increased electronegativity; altered reactivity
1-Isopropyl-1H-pyrazol-4-amine HCl Not Available Isopropyl instead of benzyl ~163.63 (base) + HCl N/A Reduced aromaticity; lower lipophilicity
1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl 1185300-50-8 Ethyl and methyl groups 175.65 100 Smaller substituents; higher solubility
1-Benzyl-1H-pyrazol-3-amine 21377-09-3 Amine at 3-position 173.21 96 Altered regiochemistry; potential binding differences

Key Observations:

Alkyl vs. Aromatic Substituents : Replacing benzyl with isopropyl (e.g., 1-Isopropyl-1H-pyrazol-4-amine HCl) reduces molecular weight and aromatic stacking capability, which may diminish biological activity in certain contexts .

Regiochemistry: The position of the amine group (3- vs.

Physicochemical and Commercial Comparison

Table 2: Commercial and Stability Data

Compound Name Solubility (Base Form) Storage Conditions (Hydrochloride) Price (5g) Availability
1-Benzyl-1H-pyrazol-4-amine HCl DMSO, ethanol Dry, -20°C ¥420 Discontinued
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine HCl Not reported Standard HCl storage N/A Available
1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl Water-miscible Ambient (stable) N/A Limited

Key Insights:

  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to its free base, though alkylated analogues (e.g., 1-Ethyl-5-methyl derivative) may exhibit superior aqueous solubility due to reduced steric hindrance .
  • Stability : Hydrochloride salts generally enhance stability, but the target compound requires stringent storage (-20°C), whereas simpler derivatives (e.g., ethyl-methyl) tolerate ambient conditions .

Biological Activity

1-Benzyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11N3HClC_{10}H_{11}N_3\cdot HCl and a molecular weight of approximately 211.67 g/mol. Its structure includes a pyrazole ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalytic activity.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, modulating downstream signaling pathways critical for various physiological responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

  • Cell Line Studies : The compound has shown promising results against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Specific IC50 values reported were 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460 .
CompoundCell LineIC50 (µM)
1-Benzyl-1H-pyrazol-4-amineMCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented:

  • Cytokine Inhibition : Compounds similar in structure have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at concentrations around 10 µM .

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that derivatives can effectively inhibit bacterial strains such as E. coli and S. aureus, with some compounds exhibiting comparable efficacy to standard antibiotics .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

  • Anticancer Study : A recent study investigated a series of pyrazole derivatives for their anticancer activity against various cell lines. The most potent compound exhibited an IC50 value of 0.39 µM against MCF7 cells .
  • Inhibition of Kinases : Research focusing on kinase inhibition revealed that certain pyrazole derivatives could inhibit Aurora A/B kinases significantly, suggesting potential applications in targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-1H-pyrazol-4-amine hydrochloride?

The compound is synthesized via cyclization reactions using reagents such as phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). For example, substituted benzoic acid hydrazides can undergo cyclization to form pyrazole derivatives . Alternative routes include coupling reactions (e.g., Suzuki or Heck reactions) to introduce functional groups, as demonstrated in pyrazole-based frameworks . Purity optimization (≥97%) is achievable through recrystallization or column chromatography, as noted in supplier catalogs .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • IR spectroscopy : Identifies amine (-NH₂) and aromatic C-H stretches (e.g., 3300–3400 cm⁻¹ for NH₂) .
  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C: 0.002 Å) and torsion angles, as seen in related pyrazole-amine derivatives .
  • NMR : Proton environments (e.g., benzyl CH₂ at ~δ 4.5 ppm) and pyrazole ring protons (δ 7.0–8.0 ppm) .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC/UV-Vis : Quantifies purity (≥95%) and monitors degradation products .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >177°C) .
  • Buffer solutions (e.g., pH 6.5 ammonium acetate) stabilize the compound in aqueous studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions, purity, or stereochemistry. Methodological strategies include:

  • Reproducibility checks : Standardize protocols (e.g., cell lines, incubation times) .
  • Purity validation : Use HPLC to confirm ≥97% purity, as impurities can skew bioactivity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values under controlled pH and temperature .

Q. What strategies optimize the compound’s solubility and stability in experimental settings?

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) via nucleophilic substitution .
  • Lyophilization : Improve long-term stability by storing as a hydrochloride salt at -20°C .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking studies : Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity .
  • MD simulations : Assess conformational stability in solvent environments .

Q. How to design experiments to study structure-activity relationships (SAR)?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) on the benzyl or pyrazole groups .
  • Enzymatic assays : Test inhibitory effects on targets like carbonic anhydrase or kinases .
  • Crystallography : Compare ligand-protein interactions across derivatives to identify critical binding motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-pyrazol-4-amine hydrochloride

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